molecular formula C15H22N4O3 B6773052 N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide

N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide

Cat. No.: B6773052
M. Wt: 306.36 g/mol
InChI Key: HBBWLEOCTFEECV-UHFFFAOYSA-N
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Description

N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic structure, which is known to impart stability and rigidity, making it a valuable candidate for drug design and other applications.

Properties

IUPAC Name

N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-14(13-9-19(18-17-13)12-3-6-21-10-12)16-11-2-7-22-15(8-11)4-1-5-15/h9,11-12H,1-8,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBWLEOCTFEECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)NC(=O)C3=CN(N=N3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the triazole ring and the oxolan-3-yl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions under controlled conditions.

    Triazole Formation: Introduction of the triazole ring via azide-alkyne cycloaddition, often catalyzed by copper(I) salts.

    Functional Group Interconversion: Conversion of functional groups to achieve the desired oxolan-3-yl substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-oxaspiro[3.5]nonan-8-yl)-1-(oxolan-3-yl)triazole-4-carboxamide: can be compared with other spirocyclic compounds and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core with a triazole ring and an oxolan-3-yl group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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